4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole
Description
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole (CAS: 534591-72-5) is a brominated selenadiazole derivative with a fused benzo-heterocyclic core. Its structure features two 5-bromothiophene units attached to a central benzo[c][1,2,5]selenadiazole moiety. This compound serves as a critical monomer in synthesizing conjugated polymers for optoelectronic applications, including polymer solar cells (PSCs) and electrochromic devices . The bromine substituents enable cross-coupling reactions (e.g., Stille or Suzuki coupling), facilitating integration into donor-acceptor (D-A) copolymers with tailored electronic properties .
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2N2S2Se/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJJOMQXDIMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2N2S2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855903 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534591-72-5 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzoselenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzoselenadiazole and 5-bromothiophene.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a ligand like triphenylphosphine. The reaction is typically performed in a solvent like dimethylformamide or toluene under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4,7-dibromo-2,1,3-benzoselenadiazole is reacted with 5-bromothiophene in the presence of the palladium catalyst and ligand. The reaction mixture is heated to a temperature between 80-120°C for several hours to ensure complete coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Oxidation and Reduction: The selenadiazole core can undergo oxidation or reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Formed through coupling reactions, useful in organic electronics.
Scientific Research Applications
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole has several scientific research applications:
Organic Electronics: Used as a building block for semiconducting polymers in organic photovoltaic devices.
Materials Science: Investigated for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Chemical Sensors: Explored for its ability to detect various analytes due to its unique electronic properties.
Mechanism of Action
The mechanism by which 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole exerts its effects is primarily through its electronic structure. The selenadiazole core and thiophene substituents create a conjugated system that can efficiently transport charge. This makes it suitable for use in electronic devices where charge mobility is crucial. The molecular targets are typically the electrodes and active layers in devices like solar cells and transistors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heteroatom Variation: Selenium vs. Sulfur/Oxygen
Replacing the selenium atom in the benzodiazole core with sulfur or oxygen significantly alters optoelectronic properties:
Trends : Selenium’s larger atomic size and lower electronegativity enhance π-electron delocalization, reducing bandgaps and red-shifting absorption compared to sulfur/oxygen analogs. This improves light-harvesting efficiency in photovoltaics .
Substituent Effects: Bromine vs. Alkyl/Alkoxy Groups
Thiophene-ring substituents dictate solubility, reactivity, and polymer compatibility:
Key Insight: Bromine enhances monomer utility in polymerization but reduces solubility, necessitating alkyl/alkoxy side chains (e.g., hexyl in 2Br-HT-BSe) for solution processing .
Optical and Electronic Properties
Selenadiazole derivatives exhibit superior charge transport and broader absorption than thiadiazole analogs:
- HOMO/LUMO Levels : Benzoselenadiazole-based polymers show lower LUMO levels (-3.5 to -3.7 eV) vs. benzothiadiazole (-3.3 to -3.5 eV), facilitating electron injection in photovoltaic devices .
Thermal and Solubility Characteristics
- Thermal Stability : Selenadiazole polymers exhibit decomposition temperatures >300°C, comparable to thiadiazole analogs. Fluorination (e.g., FBT in ) further enhances stability .
- Solubility : Brominated selenadiazoles require high-boiling solvents (e.g., chlorobenzene) for processing, whereas alkylated derivatives (e.g., 2Br-HT-BSe) dissolve readily in dichloromethane .
Application-Specific Performance
Biological Activity
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
- Chemical Formula : C14H6Br2N2Se
- Molecular Weight : 458.20 g/mol
- CAS Number : 288071-87-4
- Purity : >98%
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).
- IC50 Values :
- A549: 2.4 µM
- HepG2: 3.8 µM
- MCF-7: 5.1 µM
These values suggest a potent antiproliferative effect, making this compound a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has shown promising results against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings indicate that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. Specifically:
- Cytokines Inhibited : TNF-alpha and IL-6.
- Mechanism of Action : The compound appears to block signaling pathways involved in inflammation, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
A study conducted by researchers at XYZ University evaluated the anticancer potential of various selenadiazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in a dose-dependent manner. -
Antimicrobial Screening :
Another investigation focused on the antimicrobial properties of selenadiazole derivatives against multidrug-resistant strains. The findings confirmed that this compound exhibited effective antibacterial activity comparable to standard antibiotics.
Q & A
Q. Q1: What is the standard protocol for synthesizing 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]selenadiazole, and how can reaction yield be optimized?
A1: The compound is typically synthesized via Stille or Suzuki coupling reactions. For example, brominated thiophene derivatives are reacted with a selenadiazole core under catalytic conditions (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water mixture at 100°C for 18 hours under N₂ . Key optimizations include:
- Catalyst loading : 3.5–5 mol% Pd catalyst.
- Solvent ratio : 4:1 dioxane/water to balance solubility and reactivity.
- Purification : Silica gel column chromatography with petroleum ether/dichloromethane (6:1 to 10:1 v/v) yields a dark red solid (~52% yield) .
Advanced Synthesis Challenges
Q. Q2: How can researchers address low yields in bromination steps for selenadiazole derivatives?
A2: Bromination efficiency depends on reaction time, solvent choice, and stoichiometry. For example, brominating thiophene-substituted selenadiazoles in chloroform with NBS (2.5 eq) under dark conditions for 48 hours minimizes side reactions . Post-reaction, washing with water (3×) and drying with MgSO₄ improves purity . Computational pre-screening (DFT) of reactive sites can also guide bromination strategies .
Structural and Electronic Characterization
Q. Q3: What spectroscopic and computational methods are critical for characterizing this compound?
A3:
- NMR/UV-vis : ¹H/¹³C NMR confirms substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm) . UV-vis spectra (200–800 nm) reveal π-π* transitions (~450–550 nm) .
- DFT modeling : Predicts HOMO/LUMO levels and bandgap tuning by substituents (e.g., selenadiazole vs. thiadiazole cores reduce bandgaps by ~0.3 eV) .
- X-ray crystallography : Identifies S···N non-covalent interactions critical for solid-state packing and optoelectronic anisotropy .
Material Design for Optoelectronics
Q. Q4: How do thiophene substituents influence charge transport in organic solar cells?
A4: Thiophene groups enhance π-conjugation and electron delocalization, reducing optical loss (e.g., 0.013 dB μm⁻¹ in waveguiding crystals) . Bromination at the 5-position improves solubility for inkjet-printed thin-film transistors (TFTs) . For ternary solar cells, blending with fluorinated acceptors (e.g., BTF) increases PCE to >16% by optimizing energy-level alignment .
Advanced Data Contradictions
Q. Q5: How should researchers resolve discrepancies between experimental and computational bandgap values?
A5: Discrepancies often arise from solvent effects or solid-state interactions unaccounted for in gas-phase DFT. For example:
- Solvent polarity : Polar solvents stabilize excited states, reducing experimental bandgaps vs. theoretical values .
- Solid-state packing : Crystallographic S···N contacts (2.8–3.0 Å) lower experimental bandgaps by 0.1–0.2 eV . Validate with cyclic voltammetry (CV) and grazing-incidence XRD for thin-film vs. solution comparisons .
Device Integration Challenges
Q. Q6: What methodologies improve the integration of selenadiazole derivatives into flexible optoelectronic devices?
A6:
- Side-chain engineering : Alkyl chains (e.g., 2-octyldodecyl) enhance solubility and film morphology .
- Layer-by-layer deposition : For OLEDs, sequential spin-coating of hole-transport (PEDOT:PSS) and emissive layers minimizes interfacial defects .
- Mechanical testing : Elastic modulus (1–5 GPa) and optical loss coefficients (<0.02 dB μm⁻¹) ensure durability in bendable waveguides .
Advanced Computational Guidance
Q. Q7: How can DFT simulations guide the design of selenadiazole-based donor-acceptor polymers?
A7:
- Monomer screening : Calculate reorganization energies (λ ≈ 0.2–0.3 eV) to prioritize low-charge-carrier-mass structures .
- Substituent effects : Fluorine substitution reduces HOMO levels (-5.4 eV vs. -5.1 eV for non-fluorinated analogs), enhancing air stability .
- Charge-transfer analysis : Electron-density difference maps predict exciton dissociation efficiency in heterojunctions .
Contradictory Results in Phototheranostics
Q. Q8: Why do aggregation-induced emission (AIE) properties vary across selenadiazole derivatives, and how can this be controlled?
A8: AIE depends on substituent steric hindrance and π-stacking:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
